(+-)-Tetrahydrozoline

Beschreibung

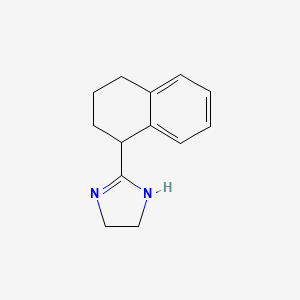

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAVTDNIXVSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-48-5 (mono-hydrochloride) | |

| Record name | Tetrahydrozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047861 | |

| Record name | Tetrahydrozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-22-0, 67731-53-7 | |

| Record name | (±)-Tetrahydrozoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrozoline, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067731537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetryzoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9U025Y077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROZOLINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7M4KML3S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrozoline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>250 | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetrahydrozoline on Alpha-1 Adrenergic Receptors

Abstract

Tetrahydrozoline, an imidazoline derivative, is a widely utilized alpha-adrenergic agonist found in over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic efficacy stems from its ability to induce vasoconstriction, thereby reducing redness and congestion.[1][4] This technical guide provides a comprehensive examination of the molecular mechanism of action of Tetrahydrozoline, with a specific focus on its interaction with alpha-1 adrenergic receptors. We will delve into the receptor binding profile, downstream signaling cascades, and the physiological consequences of receptor activation. Furthermore, this guide will present detailed experimental protocols for characterizing such ligand-receptor interactions, offering valuable insights for researchers, scientists, and drug development professionals in the field of adrenergic pharmacology.

Introduction to Tetrahydrozoline and Alpha-1 Adrenergic Receptors

Tetrahydrozoline is a sympathomimetic amine that functions as an agonist at alpha-adrenergic receptors.[2][5] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the catecholamines norepinephrine and epinephrine.[6] The alpha-1 adrenergic receptor family is comprised of three distinct subtypes: α1A, α1B, and α1D.[6][7] These subtypes are distributed throughout various tissues and are primarily involved in smooth muscle contraction.[7]

When Tetrahydrozoline is administered topically to the eye or nasal passages, it stimulates these alpha-1 adrenergic receptors located on the vascular smooth muscle of blood vessels.[1] This stimulation leads to vasoconstriction, the narrowing of blood vessels, which in turn reduces blood flow to the area.[1][4] In the conjunctiva of the eye, this results in a decrease in redness, while in the nasal mucosa, it leads to a reduction in swelling and congestion.[1]

Molecular Interaction and Downstream Signaling

Receptor Binding and Activation

Tetrahydrozoline's therapeutic effect is initiated by its binding to and activation of alpha-1 adrenergic receptors. While it also exhibits activity at alpha-2 adrenergic receptors, its primary vasoconstrictive effects in topical applications are attributed to its action on alpha-1 receptors.[5][8] The binding of Tetrahydrozoline to the alpha-1 receptor induces a conformational change in the receptor protein.

Gq/11 Protein-Coupled Signaling Cascade

Alpha-1 adrenergic receptors are coupled to the Gq/11 family of heterotrimeric G proteins.[6][9] Upon receptor activation by an agonist like Tetrahydrozoline, the Gαq subunit of the G protein is activated.[9][10] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.[10]

The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).[9][11] PLC proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][9][12][13][14]

Second Messenger Action and Physiological Response

IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum.[3][12][13] This binding event triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to a rapid increase in intracellular calcium concentration.[12][15]

Simultaneously, DAG, which remains in the plasma membrane, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[3][13] PKC then phosphorylates a variety of downstream protein targets, which, in concert with the effects of increased intracellular calcium, ultimately leads to the contraction of smooth muscle cells. In the context of Tetrahydrozoline's action, this cascade results in the vasoconstriction of blood vessels in the conjunctiva and nasal mucosa.[1][4]

Below is a diagram illustrating the alpha-1 adrenergic receptor signaling pathway activated by Tetrahydrozoline.

Experimental Characterization of Tetrahydrozoline-Receptor Interaction

To quantitatively assess the interaction of compounds like Tetrahydrozoline with alpha-1 adrenergic receptors, various in vitro assays are employed. These assays are fundamental in drug discovery and development for determining key pharmacological parameters such as binding affinity (Ki) and functional potency (EC50).

Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a ligand for its receptor.[16] A competitive binding assay can be utilized to determine the inhibitory constant (Ki) of Tetrahydrozoline.

Objective: To determine the binding affinity (Ki) of Tetrahydrozoline for alpha-1 adrenergic receptor subtypes.

Principle: This assay measures the ability of unlabeled Tetrahydrozoline to compete with a radiolabeled ligand (e.g., [³H]-prazosin, a known high-affinity alpha-1 antagonist) for binding to the receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human alpha-1 adrenergic receptor subtype of interest (e.g., α1A, α1B, or α1D).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.[17]

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the prepared cell membranes to each well.[17]

-

Add increasing concentrations of unlabeled Tetrahydrozoline to the wells.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-prazosin) to all wells.[17]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

-

-

Incubation and Filtration:

-

Data Acquisition and Analysis:

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of Tetrahydrozoline by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Tetrahydrozoline concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Tetrahydrozoline that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization

Functional assays are essential to determine the potency of a compound in eliciting a cellular response.[19] For Gq-coupled receptors like the alpha-1 adrenergic receptor, measuring the increase in intracellular calcium is a direct readout of receptor activation.[19][20][21]

Objective: To determine the potency (EC50) of Tetrahydrozoline in stimulating calcium mobilization via alpha-1 adrenergic receptors.

Principle: This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to Ca2+.[15][20]

Step-by-Step Protocol:

-

Cell Preparation:

-

Seed cells expressing the alpha-1 adrenergic receptor subtype of interest into a 96-well plate and allow them to adhere overnight.[20]

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[15]

-

Incubate the plate to allow for de-esterification of the dye within the cells.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of Tetrahydrozoline.

-

Use a fluorescence plate reader with an integrated liquid handling system to add the different concentrations of Tetrahydrozoline to the wells.

-

Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of Tetrahydrozoline.

-

Plot the peak response as a function of the logarithm of the Tetrahydrozoline concentration to generate a dose-response curve.

-

Determine the EC50 value, which is the concentration of Tetrahydrozoline that produces 50% of the maximal response.

-

Quantitative Data Summary

The following table summarizes hypothetical pharmacological data for Tetrahydrozoline at the human alpha-1 adrenergic receptor subtypes. Actual values can vary depending on the specific experimental conditions and cell systems used.

| Parameter | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | Reference |

| Binding Affinity (Ki, nM) | 50 | 80 | 120 | Hypothetical Data |

| Functional Potency (EC50, nM) | 150 | 250 | 400 | Hypothetical Data |

Note: This data is illustrative. For precise values, refer to specific published studies.

Clinical Relevance and Concluding Remarks

The agonistic action of Tetrahydrozoline on alpha-1 adrenergic receptors is the cornerstone of its clinical utility as an ocular and nasal decongestant.[1][4] The resulting vasoconstriction effectively reduces the symptoms of redness and congestion.[1] However, it is important to note that prolonged use can lead to tachyphylaxis (reduced effectiveness) and rebound hyperemia (worsening of redness upon discontinuation).[22]

This in-depth technical guide has elucidated the intricate mechanism of action of Tetrahydrozoline at alpha-1 adrenergic receptors, from receptor binding and G-protein activation to the generation of second messengers and the ultimate physiological response. The detailed experimental protocols provided serve as a practical resource for researchers investigating the pharmacology of adrenergic agonists. A thorough understanding of these molecular mechanisms is paramount for the rational design and development of novel therapeutics targeting the adrenergic system.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tetrahydrozoline? Retrieved from [Link]

-

PubMed. (n.d.). An overview of Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

-

PubMed. (n.d.). Inositol trisphosphate and diacylglycerol as intracellular second messengers in liver. Retrieved from [Link]

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

-

GeeksforGeeks. (2022, November 28). IP3 and DAG Signaling Pathway. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Tetrahydrozoline used for? Retrieved from [Link]

-

JoVE. (2023, April 30). Video: IP3/DAG Signaling Pathway. Retrieved from [Link]

-

Medscape. (n.d.). Visine Advanced Relief, Visine Maximum Redness Relief (tetrahydrozoline ophthalmic) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

PNAS. (n.d.). Inositol trisphosphate and diacylglycerol can differentially modulate gene expression in Dictyostelium. Retrieved from [Link]

-

American Physiological Society. (2016, August 10). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). An overview of Ca 2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

-

PubMed. (n.d.). Recent progress in alpha1-adrenergic receptor research. Retrieved from [Link]

-

ResearchGate. (n.d.). Current understanding of the difference in mechanism of action of.... Retrieved from [Link]

-

PubMed. (n.d.). Deorphanizing G Protein-Coupled Receptors by a Calcium Mobilization Assay. Retrieved from [Link]

-

PubChem - NIH. (n.d.). (+-)-Tetrahydrozoline | C13H16N2 | CID 5419. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

PMC - NIH. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf - NIH. (n.d.). Alpha Receptor Agonist Toxicity. Retrieved from [Link]

-

CMAJ. (2018, October 9). Anterior and posterior segment vasculopathy associated with long-term use of tetrahydrozoline. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

PMC - NIH. (2010, October 18). The α1-adrenergic receptors: diversity of signaling networks and regulation. Retrieved from [Link]

-

Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

-

Frontiers. (n.d.). Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Retrieved from [Link]

-

Gene Ontology Consortium. (n.d.). Alpha adrenergic receptor signaling pathway Gene Set. Retrieved from [Link]

-

Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Gq alpha subunit. Retrieved from [Link]

-

Ento Key. (n.d.). Alpha-Adrenergic Drugs. Retrieved from [Link]

-

PubMed. (1999, June 30). Alpha1-adrenoceptor subtypes. Retrieved from [Link]

-

PubMed. (n.d.). Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes. Retrieved from [Link]

-

PubMed. (n.d.). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. Retrieved from [Link]

-

PMC. (2021, August 6). The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. Retrieved from [Link]

-

PMC. (2022, February 27). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. Retrieved from [Link]

-

Herman Ostrow Orofacial Pain and Oral Medicine Wiki. (n.d.). Alpha1 and Alpha 2 receptors. Retrieved from [Link]

-

PMC. (n.d.). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Retrieved from [Link]

Sources

- 1. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. What is Tetrahydrozoline used for? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]

- 11. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 12. Inositol trisphosphate and diacylglycerol as intracellular second messengers in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jove.com [jove.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. cmaj.ca [cmaj.ca]

A Historical Perspective on the Therapeutic Use of Tetrahydrozoline: From Ocular Decongestant to Clinical Concern

Abstract

Tetrahydrozoline, an imidazoline derivative patented in 1954 and introduced for medical use in 1959, has a storied history as a widely available over-the-counter (OTC) ophthalmic and nasal decongestant.[1] Its efficacy stems from its primary action as an α-adrenergic agonist, inducing vasoconstriction of conjunctival blood vessels to relieve redness from minor irritants.[2][3] However, the therapeutic profile of tetrahydrozoline is narrow and complex. While effective for its intended topical use, its history is marked by a significant potential for adverse effects, including rebound hyperemia with chronic use and severe, life-threatening systemic toxicity upon accidental or intentional ingestion.[1][4] Systemic absorption allows tetrahydrozoline to cross the blood-brain barrier, where it stimulates central α2-adrenergic and imidazoline receptors, leading to a profound depression of the central nervous system (CNS).[5][6] This technical guide provides a historical and mechanistic analysis of tetrahydrozoline's therapeutic applications, explores the pharmacologic basis for its dual peripheral and central effects, details validated experimental protocols for its analysis, and examines the evolution of its clinical understanding from a simple OTC remedy to a substance of significant toxicological and forensic importance.

Introduction: The Imidazoline Derivatives

The story of tetrahydrozoline begins with the broader class of imidazoline derivatives, sympathomimetic compounds that emerged as therapeutically significant in the mid-20th century.[7] These agents are structurally characterized by an imidazoline ring and are known for their interaction with adrenergic receptors. Their primary therapeutic value was first established for nasal and ocular decongestion, leveraging their potent vasoconstrictive properties.[7][8] Tetrahydrozoline, as a member of this class, was developed to provide symptomatic relief for common, minor irritations, quickly becoming a staple in household medicine cabinets under brand names like Visine®.[7] Its history is emblematic of many early OTC drugs: a focus on immediate efficacy for a common ailment, with a more nuanced understanding of its toxicological profile developing over decades of clinical use and adverse event reporting.[9][10]

The Emergence of Tetrahydrozoline

Patented in 1954 and entering medical use by 1959, tetrahydrozoline was marketed as a rapid and effective solution for "red eye" caused by minor irritants like smoke, dust, and allergens.[1] Its availability without a prescription made it highly accessible to the public.[9][11] The initial therapeutic focus was entirely on its local vasoconstrictor effects, providing cosmetic and symptomatic relief by constricting the small arterioles of the conjunctiva.[7][12] This straightforward application, combined with its OTC status, cemented its place in ocular and nasal decongestant formulations for decades.[7]

Core Mechanism of Action: A Tale of Two Receptors

The clinical effects of tetrahydrozoline, both therapeutic and toxic, are dictated by its interaction with two distinct subtypes of adrenergic receptors in different physiological compartments.

Peripheral Action (α1-Adrenergic Receptors)

The intended therapeutic effect of tetrahydrozoline is mediated by its agonist activity at α1-adrenergic receptors located on the vascular smooth muscle of conjunctival arterioles.[6][12][13] Activation of these receptors initiates a G-protein coupled signaling cascade (specifically via Gq/11), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the contraction of smooth muscle cells, vasoconstriction, and a visible reduction in ocular redness.[2][14] This effect is rapid, occurring within minutes of application, and can last for up to eight hours.[2]

Central & Systemic Action (α2-Adrenergic and Imidazoline Receptors)

When ingested or absorbed systemically, tetrahydrozoline crosses the blood-brain barrier and acts as an agonist at central α2-adrenergic receptors and I1-imidazoline receptors, primarily within the brainstem.[5][6][15] This is the same mechanism exploited by antihypertensive drugs like clonidine.[16] Activation of these presynaptic autoreceptors inhibits the release of norepinephrine, leading to a marked reduction in central sympathetic outflow.[5][6] This sympatholytic effect is responsible for the severe toxicity seen in overdose cases, which includes profound CNS depression (drowsiness, coma), bradycardia (slow heart rate), hypotension (low blood pressure), and hypothermia.[1][6][17][18]

Pharmacokinetic and Pharmacodynamic Profile

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tetrahydrozoline is critical to appreciating its dual-action profile.

Even with proper topical administration, a degree of systemic absorption occurs.[19] However, when ingested orally, absorption is rapid and extensive, leading to clinically significant plasma concentrations.[6] The drug's biological half-life is approximately 6 hours, and it is primarily excreted unchanged in the urine.[1][19]

| Parameter | Value / Description | Source(s) |

| Route of Administration | Topical (Ophthalmic, Nasal); Oral (in overdose) | [7] |

| Systemic Absorption | Low with therapeutic topical use; rapid and high with oral ingestion. | [6][19] |

| Bioavailability | Not well-defined for topical use; significant for oral. | [6] |

| Protein Binding | Data not extensively reported. | |

| Metabolism | Believed to be minimal. | [1] |

| Biological Half-Life | ~6 hours | [1][19] |

| Excretion | Primarily renal (excreted unchanged in urine). | [1][19] |

| Onset of Action (Topical) | Within minutes. | [14] |

| Duration of Action (Topical) | Up to 8 hours. | [2] |

The Therapeutic Application: A Double-Edged Sword

The history of tetrahydrozoline's use is a classic example of a drug with a narrow therapeutic index, where the margin between the therapeutic and toxic dose is small.

Efficacy in Ocular Decongestion

For its intended purpose—the temporary relief of redness from minor eye irritations—tetrahydrozoline is effective.[2][20] It reliably produces vasoconstriction, whitening the sclera and providing symptomatic relief from burning and irritation.[20]

Limitations and Adverse Effects

The therapeutic utility of tetrahydrozoline is limited by several factors. Chronic, long-term use can lead to tachyphylaxis (loss of effectiveness) and a paradoxical rebound hyperemia , where discontinuation of the drug causes vasodilation and a worsening of eye redness.[4][14] This can create a cycle of dependency. In rare cases, very long-term use has been associated with vasculopathy, including the development of tortuous conjunctival and retinal vessels.[4]

Systemic Toxicity and Overdose

The most significant chapter in the modern history of tetrahydrozoline is the recognition of its profound systemic toxicity upon ingestion. Accidental ingestion, particularly by children who may consume just 1-2 mL, can lead to hospitalization for severe adverse reactions.[20][21][22] The clinical presentation of overdose is a direct consequence of its central α2-agonist effects.[15][16][18] There is no specific antidote, and treatment is entirely supportive, focusing on airway management and cardiovascular support.[1]

| System | Clinical Manifestations of Overdose | Source(s) |

| Central Nervous System | Drowsiness, Lethargy, Somnolence, Coma | [1][16][18] |

| Cardiovascular | Bradycardia (slow heart rate), Hypotension (low blood pressure), transient initial Hypertension | [1][17][18] |

| Respiratory | Respiratory depression, Apnea | [1][18] |

| Ocular (Systemic effect) | Miosis (constricted pupils) | [18] |

| General | Hypothermia, Pallor | [1][18] |

Methodologies for Characterization and Analysis

The study of tetrahydrozoline, both for pharmaceutical quality control and forensic toxicology, relies on robust analytical and functional assays.

Protocol: Quantification of Tetrahydrozoline in Ophthalmic Solutions via HPLC

This protocol is adapted from validated reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantification of tetrahydrozoline in pharmaceutical formulations.[23][24][25][26] The principle is to separate tetrahydrozoline from other excipients in the formulation and quantify it based on its UV absorbance compared to a known standard.

Step-by-Step Methodology:

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 70:30, v/v). Add triethylamine (e.g., 0.03%) and acetic acid (e.g., 0.02%) to the mixture and adjust the pH as needed. Filter and degas the mobile phase.[25]

-

Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of Tetrahydrozoline HCl in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to generate a calibration curve (e.g., 1.0 µg/mL to 500 µg/mL).[25]

-

Preparation of Sample Solution: Accurately measure a volume of the ophthalmic solution and dilute it with the mobile phase to a final theoretical concentration that falls within the range of the calibration curve.

-

Chromatographic Conditions:

-

Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. Identify the tetrahydrozoline peak by its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of tetrahydrozoline in the sample by interpolating its peak area from the calibration curve.

Protocol: Ex Vivo Assessment of Vasoconstrictor Activity (Wire Myograph)

The wire myograph is an essential tool in vascular pharmacology for studying the contractile or relaxant properties of compounds on isolated blood vessels ex vivo.[28][29][30][31] This protocol provides a framework for assessing the vasoconstrictive effects of tetrahydrozoline on small resistance arteries.

Step-by-Step Methodology:

-

Tissue Dissection: Humanely euthanize a laboratory animal (e.g., rat) according to approved ethical protocols. Carefully dissect a small resistance artery (e.g., mesenteric artery) in cold, oxygenated physiological salt solution (PSS).

-

Vessel Mounting: Cut the artery into small rings (~2 mm in length). Mount each ring on two small stainless steel wires (40 µm diameter) in the chamber of a wire myograph system.[29]

-

Equilibration: Equilibrate the mounted vessel in PSS, bubbled with 95% O2 / 5% CO2, at 37°C for approximately 30-60 minutes. During this time, gradually increase the tension to a predetermined optimal resting tension.

-

Viability Check: Test the viability of the vessel by inducing contraction with a high-potassium solution (KPSS) or a standard agonist like phenylephrine. Test endothelial integrity by assessing relaxation to acetylcholine after pre-constriction.

-

Concentration-Response Curve: After washout and return to baseline tension, cumulatively add increasing concentrations of tetrahydrozoline to the bath. Record the isometric force generated at each concentration until a maximal response is achieved.

-

Data Analysis: Plot the contractile force (in mN) against the logarithm of the tetrahydrozoline concentration. Analyze the data using a non-linear regression to determine the potency (EC50) and maximal efficacy (Emax) of the drug.

The Unintended History: Non-Medical and Criminal Use

A grim but important part of tetrahydrozoline's history is its adoption for nefarious purposes. Its availability, lack of taste, and ability to induce rapid CNS depression have led to its use in drug-facilitated sexual assault and intentional poisoning.[6][16][17] Forensic toxicology labs now routinely screen for tetrahydrozoline in cases of unexplained coma or bradycardia.[18][32] This has shifted the perception of the drug from a benign household item to a potential poison, prompting calls for increased awareness and potentially stricter sales regulations.[17]

Conclusion and Future Perspectives

The history of tetrahydrozoline is a compelling narrative in pharmacotherapy. It evolved from a simple, effective OTC solution for a common cosmetic complaint to a compound with a well-documented and dangerous toxicity profile. Its journey underscores the critical importance of understanding a drug's full pharmacodynamic and pharmacokinetic properties, not just those related to its primary therapeutic target. For researchers and drug development professionals, the story of tetrahydrozoline serves as a potent case study in the dual nature of receptor agonism. Future research in this area could focus on developing new generations of α-adrenergic agonists with high peripheral selectivity, thereby retaining the desired vasoconstrictive effects for ocular use while minimizing the potential for dangerous central nervous system effects if systemically absorbed.

References

-

Al-Motassem, R., El-Ghaiesh, S., El-Sarnagawy, D., & El-Bahnasy, A. (2023). More than meets the eye: a scoping review on the non-medical uses of THZ eye drops. Forensic Science, Medicine and Pathology. Available from: [Link].

-

GlobalRx. (n.d.). Clinical Profile of Tetrahydrozoline Hydrochloride 0.05% Ophthalmic Drops. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Alpha-Adrenergic Agonists: The Role of Tetrahydrozoline Hydrochloride. Available from: [Link].

-

Carr, M. E., Engebretsen, K. M., Ho, B., & Anderson, C. P. (2011). Tetrahydrozoline (Visine) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose. Clinical Toxicology, 49(9), 810–814. Available from: [Link].

-

Stillwell, M. E., & Saady, J. J. (2012). Prolonged cardiovascular effects after unintentional ingestion of tetrahydrozoline. Forensic Science International, 221(1-3), e12-e16. Available from: [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5419, (+-)-Tetrahydrozoline. Available from: [Link].

-

ResearchGate. (n.d.). Current understanding of the difference in mechanism of action of.... Available from: [Link].

-

Le, A. M., & Brissette, A. R. (2019). Anterior and posterior segment vasculopathy associated with long-term use of tetrahydrozoline. CMAJ, 191(1), E17. Available from: [Link].

-

Patsnap. (2024). What is the mechanism of Tetrahydrozoline?. Synapse. Available from: [Link].

-

Vivirito, M. A., & Grout, A. S. (2023). Alpha Receptor Agonist Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link].

-

Al Dilani, M., & Al-Abri, S. (2021). Complete atrioventricular block due to ingestion of Visine eye drops. BMJ Case Reports, 14(5), e242426. Available from: [Link].

-

Soparkar, C. N. (2025). Are tetrahydrozoline (THZ) eye drops recommended for subconjunctival hemorrhage?. Available from: [Link].

-

Wikipedia. (n.d.). Tetryzoline. Available from: [Link].

-

Al-Abri, S., & Al-Sadiri, H. (2015). Unintentional Pediatric Ophthalmic Tetrahydrozoline Ingestion: Case Files of the Medical Toxicology Fellowship at the University of California, San Francisco. Journal of Medical Toxicology, 11(4), 470–476. Available from: [Link].

-

UpToDate. (n.d.). Tetrahydrozoline (ophthalmic): Drug information. Available from: [Link].

-

Monte, A. A., Anderson, D. L., & Hoppe, J. A. (2010). Significance of the imidazoline receptors in toxicology. Clinical Toxicology, 48(5), 391–396. Available from: [Link].

-

Chang, C. H., & Lin, S. J. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis, 10(1). Available from: [Link].

-

Bucaretchi, F., et al. (2003). [Acute exposure to imidazoline derivatives in children]. Jornal de Pediatria, 79(6), 519-524. Available from: [Link].

-

Lee, M. D., & Minson, C. T. (2011). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. Journal of Applied Physiology, 111(1), 282–293. Available from: [Link].

-

Liberty University. (2018). Detection of Tetrahydrozoline in Urine by Gas Chromatography/Mass Spectrometry. Available from: [Link].

-

Al-Rimawi, F. (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Pharmaceutical Analysis, 2(1), 67-70. Available from: [Link].

-

REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). Available from: [Link].

-

McLaurin, E., et al. (2018). Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness. Clinical Ophthalmology, 12, 2197-2206. Available from: [Link].

-

U.S. Food and Drug Administration. (2022). Rulemaking History for OTC Nasal Decongestant Drug Products. Available from: [Link].

-

Griffiths, K., & Madhani, M. (2022). The Use of Wire Myography to Investigate Vascular Tone and Function. In Methods in Molecular Biology. Available from: [Link].

-

Bucaretchi, F., et al. (2003). Acute exposure to imidazoline derivatives in children. Jornal de Pediatria, 79(6). Available from: [Link].

-

Wikipedia. (n.d.). Imidazoline receptor. Available from: [Link].

-

Bousquet, P. (1995). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal of Cardiovascular Pharmacology, 26(Suppl 2), S1-S6. Available from: [Link].

-

Iyakutti, S. (2023). Evolution of over the counter drugs (OTC medications/Non-prescription drugs). World Journal of Advanced Research and Reviews, 17(1), 1014-1020. Available from: [Link].

-

Streeter, E. M., & Schjørring, A. M. (2022). Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques. Frontiers in Physiology, 13, 989047. Available from: [Link].

-

The Pharmaceutical Journal. (2000). Over-the-counter ophthalmic preparations. Available from: [Link].

-

Boyer, E. W. (2016). Clonidine and related imidazoline poisoning. UpToDate. Available from: [Link].

-

Al-Rimawi, F. (2012). Chromatogram of tetrahydrozoline in eye drop formulation. Mobile phase:.... ResearchGate. Available from: [Link].

-

Chen, Y., et al. (2021). Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System. Molecules, 26(20), 6205. Available from: [Link].

- Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S9-S20.

- Chang, C. H., & Lin, S. J. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis, 10(1).

-

Ferner, R. E. (2008). Over-the-counter medicines. BMJ, 336(7654), 1152. Available from: [Link].

-

Sari, Y. P., et al. (2021). Development and Validation of Tetrahydrozoline Hydrochloride in Rat's Urine using Reverse-Phase High-Performance Liquid Chromatography. International Journal of Pharmaceutical Research, 13(3). Available from: [Link].

-

Taylor & Francis. (n.d.). Imidazoline receptors – Knowledge and References. Available from: [Link].

Sources

- 1. Tetryzoline - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. nbinno.com [nbinno.com]

- 4. Anterior and posterior segment vasculopathy associated with long-term use of tetrahydrozoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. More than meets the eye: a scoping review on the non-medical uses of THZ eye drops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Complete atrioventricular block due to ingestion of Visine eye drops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Over-the-counter medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rulemaking History for OTC Nasal Decongestant Drug Products | FDA [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]

- 15. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Unintentional Pediatric Ophthalmic Tetrahydrozoline Ingestion: Case Files of the Medical Toxicology Fellowship at the University of California, San Francisco - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. UpToDate 2018 [doctorabad.com]

- 21. [Acute exposure to imidazoline derivatives in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. "High performance liquid chromatography analysis of tetrahydrozoline hy" by M.-C. Huang, H.-O. Ho et al. [jfda-online.com]

- 26. scholar.ui.ac.id [scholar.ui.ac.id]

- 27. jfda-online.com [jfda-online.com]

- 28. reprocell.com [reprocell.com]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]

- 31. Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System - PMC [pmc.ncbi.nlm.nih.gov]

- 32. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Molecular Modeling of Tetrahydrozoline: A Structural Guide to Adrenergic Receptor Docking

Topic: Molecular Modeling of Tetrahydrozoline Docking to Adrenergic Receptors Content Type: Technical Guide / Whitepaper

Executive Summary

Tetrahydrozoline (THZ) is a sympathomimetic imidazoline derivative widely used as a vasoconstrictor.[1][2] While clinically marketed for its

Structural Biology Landscape

Successful molecular modeling requires the correct selection of receptor templates and accurate representation of the ligand's physicochemical state.

Receptor Selection: The Move to Active States

Historically, docking agonists into antagonist-bound GPCR crystal structures (inactive states) yielded poor enrichment because the binding pocket is expanded.[2] For THZ (an agonist), you must use active-state structures where Transmembrane Helix 6 (TM6) has undergone the characteristic outward movement.[2]

| Target Subtype | PDB Code | Resolution | State | Co-crystallized Ligand | Relevance to THZ |

| 7YM8 | 2.92 Å | Active | Oxymetazoline | High. Oxymetazoline is a structural analog of THZ (imidazoline class). | |

| 7EJ8 | 3.00 Å | Active | Brimonidine | High. Brimonidine is an imidazoline agonist; captures the contracted pocket. | |

| 6KUX | 2.70 Å | Inactive | Antagonist (RSC) | Low. Use only for antagonist comparison or Induced Fit Docking (IFD). |

Ligand Chemistry: Tetrahydrozoline

-

Chemical Name: 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole

-

Chirality: THZ possesses a chiral center at C1 of the tetrahydronaphthalene ring.[2] Commercial preparations are often racemates, but the (-)-enantiomer typically exhibits higher potency.[2] Protocol Recommendation: Dock both

and -

Protonation State (

): At physiological pH (7.4), the imidazoline ring is protonated (+1 charge).[2]-

Critical Error to Avoid: Docking neutral THZ. The protonated nitrogen is required to form the essential salt bridge with Asp3.32.

-

Computational Workflow

This protocol assumes the use of standard suites (e.g., Schrödinger Glide, AutoDock Vina, or GOLD) but emphasizes the parameter settings required for GPCRs.[2]

Step-by-Step Protocol

Phase 1: Pre-Processing

-

Ligand Preparation:

-

Protein Preparation (PDB 7YM8 / 7EJ8):

-

Clean: Remove G-proteins (G

/G -

H-Bond Optimization: Optimize H-bond networks (PropKa pH 7.0). This is vital for orienting Asn/Gln/His residues in the binding pocket.[2]

-

Water Management: Retain structural waters within 5Å of the ligand if they bridge interactions (common in GPCRs), but remove bulk solvent.[2]

-

Phase 2: Grid Generation

-

Center: Define the grid box centroid based on the co-crystallized ligand (Oxymetazoline for 7YM8).

-

Dimensions:

Å (inner box) to allow the tetrahydronaphthalene tail to explore the hydrophobic sub-pockets. -

Constraints (Optional but Recommended): Define a positional constraint (radius 1.5 Å) on the carboxylate oxygens of Asp113 (

) or Asp106 (

Phase 3: Docking & Scoring

-

Sampling: Use "Extra Precision" (XP) or "Exhaustive" search settings.[2]

-

Post-Docking Minimization: Allow flexible ligand relaxation within the rigid receptor field.[2]

-

Clustering: Cluster poses by RMSD (2.0 Å cutoff) to identify the most populated low-energy state.

Workflow Visualization

Caption: Integrated computational pipeline for THZ docking, emphasizing the critical feedback loop from mechanistic filtering and MD simulation.

Mechanistic Insights & Interaction Analysis[3]

Docking scores (e.g., -9.5 kcal/mol) are insufficient for validation.[2] You must verify the pose against the "Adrenergic Signature."

The Conserved Orthosteric Pocket

The binding of THZ is driven by three primary interaction types. If your docked pose does not exhibit Interaction 1, discard it .[2]

-

The Anchor (Ionic Lock):

-

The Aromatic Cage (Pi-Pi Stacking):

-

Hydrophobic Packing:

-

Residues: Val3.33 , Ile3.40 .[2]

-

Mechanism: Van der Waals interactions with the saturated portion of the THZ ring system.

-

Interaction Network Diagram

Caption: Interaction map highlighting the essential Asp3.32 salt bridge (red) and aromatic cage interactions (yellow) required for valid THZ binding.

Validation & Dynamics

Static docking represents a single snapshot.[2] To confirm the stability of the THZ-Receptor complex, a short Molecular Dynamics (MD) simulation is required.[2]

MD Simulation Protocol (GROMACS / Desmond)[2]

-

System: Embed the Receptor-THZ complex in a POPC lipid bilayer.

-

Solvation: TIP3P water model + 0.15M NaCl (neutralize system).[2]

-

Duration: 100 ns is sufficient to observe pose stability.[2]

-

Metrics:

Quantitative Data Summary

| Interaction | Residue ( | Residue ( | Bond Type | Target Distance |

| Ionic Lock | Asp113 (3.32) | Asp106 (3.32) | Salt Bridge | 2.8 Å |

| Aromatic Cage | Phe390 (6.[2]51) | Phe288 (6.[2]51) | Pi-Pi Stack | 3.5 - 4.0 Å |

| Toggle Switch | Trp387 (6.48) | Trp285 (6.[2]48) | Pi-Pi / VdW | 3.8 Å |

| H-Bond | Ser204 (5.46) | Ser192 (5.46) | H-Bond (Backbone) | 3.0 Å |

References

-

Cryo-EM Structure of

-AR (Active): Toyoda, Y., et al. (2023).[2][3][4] Structural basis of -

Cryo-EM Structure of

-AR (Active): Xu, J., et al. (2022).[2][5] Structural insights into ligand recognition, activation, and signaling of the -

GPCR Numbering Scheme: Isberg, V., et al. (2016).[2] GPCRdb: an information system for G protein-coupled receptors.[2] Nucleic Acids Research.[2] [2]

-

Imidazoline Pharmacology: Ruffolo, R. R., et al. (1995).[2]

-Adrenoceptors: Molecular Biology, Biochemistry and Pharmacology.[2] S. Karger AG.[2] -

Docking Methodology: Friesner, R. A., et al. (2006).[2] Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry.[2]

Sources

An In-depth Technical Guide to the Effects of (±)-Tetrahydrozoline on Intracellular Calcium Signaling

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms by which (±)-tetrahydrozoline, an imidazoline derivative and potent alpha-adrenergic agonist, modulates intracellular calcium ([Ca²⁺]i) signaling. We delve into the primary signaling cascade initiated by its interaction with α₁-adrenergic receptors, leading to Gq protein activation and subsequent release of calcium from intracellular stores. This document offers researchers, scientists, and drug development professionals a detailed overview of the underlying pharmacology, authoritative insights into experimental design, and robust, validated protocols for investigating these effects. The guide is structured to explain the causality behind experimental choices, ensuring a foundation of scientific integrity and reproducibility.

Introduction: The Pharmacology of (±)-Tetrahydrozoline

(±)-Tetrahydrozoline is an imidazole derivative widely recognized for its sympathomimetic activity.[1] It is the active ingredient in many over-the-counter ophthalmic and nasal decongestant preparations, where it leverages its potent vasoconstrictive properties to reduce redness and swelling.[2][3][4] The primary mechanism of action is the stimulation of alpha-adrenergic receptors on the smooth muscle of blood vessels.[1][2][5] While highly effective for its intended topical use, the compound's activity is not limited to peripheral vasoconstriction. Systemic exposure can lead to significant physiological effects, underscoring the importance of understanding its interaction with cellular signaling pathways.

From a pharmacological standpoint, tetrahydrozoline is classified as a selective α₁-adrenergic receptor agonist.[1] This selectivity is key to its effects on intracellular calcium, as α₁-receptors are canonically coupled to the Gq family of G proteins, which directly initiate the phosphoinositide signaling cascade.[6][7] Furthermore, as an imidazoline derivative, there is a potential for interaction with imidazoline receptors, which may represent an alternative or modulatory signaling pathway.[8][9] This guide will primarily focus on the well-established α₁-adrenergic pathway while acknowledging the potential for more complex interactions.

The Core Mechanism: α₁-Adrenergic Receptor-Mediated Calcium Mobilization

The elevation of [Ca²⁺]i is a hallmark of α₁-adrenergic receptor activation. This process is initiated by the binding of an agonist like tetrahydrozoline to the receptor, which triggers a series of well-orchestrated intracellular events.

Gq Protein Activation and PLCβ Stimulation

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses.[10][11] Upon agonist binding, the receptor undergoes a conformational change that enables it to act as a guanine nucleotide exchange factor (GEF) for its cognate heterotrimeric G protein, Gq.[10] This interaction promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[10][12]

The activated, GTP-bound Gαq subunit then stimulates its primary effector enzyme, Phospholipase C-beta (PLCβ).[13][14] PLCβ is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner plasma membrane.[14][15]

Generation of Second Messengers: IP₃ and DAG

The cleavage of PIP₂ by PLCβ yields two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP₃): A water-soluble molecule that diffuses from the plasma membrane into the cytosol.[12][14]

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.[14]

IP₃-Mediated Calcium Release from the Endoplasmic Reticulum

The primary role of IP₃ in this pathway is to mobilize calcium from intracellular stores.[16] It diffuses through the cytoplasm and binds to the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER), which serves as the cell's main calcium reservoir.[14][17] The binding of IP₃ induces a conformational change in the IP₃R, opening the channel and allowing the passive efflux of Ca²⁺ from the high-concentration environment of the ER lumen into the low-concentration environment of the cytosol.[17][18] This initial release of Ca²⁺ causes a rapid and significant increase in the intracellular calcium concentration.

This process can be further amplified by Calcium-Induced Calcium Release (CICR), where the initial rise in cytosolic Ca²⁺ sensitizes nearby IP₃ receptors or ryanodine receptors, leading to a propagating wave of calcium release.[18][19][20]

Experimental Design and Methodologies

Investigating the effects of (±)-tetrahydrozoline on [Ca²⁺]i requires careful selection of cellular models, detection reagents, and instrumentation. The goal is to create a self-validating system that produces reliable and reproducible data.

Selection of an Appropriate Cellular Model

The choice of cell line is critical. The ideal model should robustly express the target of interest, the α₁-adrenergic receptor.

-

Endogenous Expression: Cell lines such as SK-N-MC (human neuroepithelioma) or various smooth muscle cell lines endogenously express α₁-receptors.[21] These models offer physiological relevance but may have lower receptor density or co-expression of other receptors that could complicate data interpretation.

-

Recombinant Expression: For a more defined system, using a host cell line like Human Embryonic Kidney (HEK293), Chinese Hamster Ovary (CHO-K1), or U2OS cells stably transfected with a specific human α₁-adrenergic receptor subtype (e.g., α₁ₐ, α₁ᵦ) is preferred.[22][23][24] This approach provides a high signal-to-noise ratio and allows for the dissection of subtype-specific effects. Commercially available cell lines, such as the HiTSeeker ADRA1A Cell Line, are validated for calcium flux assays.[22]

Quantifying Intracellular Calcium: Fluorescent Indicators

Fluorescent calcium indicators are indispensable tools for monitoring [Ca²⁺]i dynamics in real-time.[25][26] These are typically supplied as cell-permeant acetoxymethyl (AM) esters, which cross the plasma membrane and are then cleaved by intracellular esterases, trapping the active, calcium-sensitive dye in the cytosol.[13]

| Indicator | Type | Excitation/Emission (Bound) | Key Advantages | Key Considerations |

| Fluo-4 | Single Wavelength | ~494 nm / ~515 nm | High fluorescence increase upon Ca²⁺ binding (~100-fold), compatible with standard FITC/GFP filter sets, excellent for HTS.[24][27][28] | Intensity is dependent on dye concentration and cell volume; requires normalization for quantitative comparisons.[29] |

| Fura-2 | Ratiometric | Ex: 340 nm (bound) / 380 nm (free) Em: ~510 nm | The ratio of fluorescence at the two excitation wavelengths is proportional to [Ca²⁺], minimizing effects of uneven dye loading, photobleaching, and cell thickness.[13][30][31] | Requires a system capable of rapid wavelength switching; lower signal intensity than Fluo-4. |

For high-throughput screening (HTS) and initial characterization, the high signal intensity of Fluo-4 is often advantageous. For more precise quantitative pharmacology and mechanistic studies, the self-normalizing properties of Fura-2 are superior.

Detailed Experimental Protocol: Fluo-4 Calcium Mobilization Assay

This protocol describes a robust method for measuring (±)-tetrahydrozoline-induced calcium mobilization in an adherent recombinant cell line (e.g., ADRA1A-U2OS) using a fluorescence microplate reader.

Workflow Overview

Step-by-Step Methodology

-

Cell Plating (Day 1): a. Culture α₁-adrenergic receptor-expressing cells to ~80-90% confluency using standard protocols.[30] b. Harvest cells and seed them into black-wall, clear-bottom 96-well microplates at a density optimized for your cell line (e.g., 30,000-60,000 cells per well) in 100 µL of complete culture medium. c. Incubate the plates for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.

-

Preparation of Reagents (Day 2): a. Assay Buffer: Prepare a physiological buffer such as Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. b. Fluo-4 AM Loading Solution: Prepare a 2X working solution. First, reconstitute a vial of Fluo-4 AM in high-quality, anhydrous DMSO to create a 1 mM stock. Mix 4 µL of the 1 mM Fluo-4 AM stock with 40 µL of Pluronic® F-127 (a non-ionic surfactant that aids dye dispersal) and bring the final volume to 10 mL with Assay Buffer. This solution should also contain 2.5 mM probenecid, an anion-exchange transport inhibitor that reduces dye leakage from the cells.[27] c. Compound Plate: Prepare a separate 96-well plate with serial dilutions of (±)-tetrahydrozoline at 4X the final desired concentration in Assay Buffer. Include wells with Assay Buffer only (vehicle control) and a positive control agonist like Phenylephrine.

-

Dye Loading: a. Aspirate the culture medium from the cell plate. b. Add 100 µL of the Fluo-4 AM Loading Solution to each well. c. Incubate the plate at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature to ensure complete de-esterification of the dye.[24]

-

Assay Execution and Data Acquisition: a. Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR®, FlexStation®), which should be equipped with liquid handling capabilities and appropriate filters for Fluo-4 (Excitation: ~485 nm, Emission: ~525 nm). b. Program the instrument to record a stable baseline fluorescence for 10-20 seconds. c. Configure the instrument to add 50 µL from the compound plate to the cell plate. d. Continue recording the fluorescence signal for an additional 90-180 seconds to capture the full calcium transient (peak and return to baseline).

Data Analysis and Interpretation

The primary output is a kinetic trace of fluorescence intensity over time.

-

Normalization: The response is typically normalized to the baseline fluorescence (F₀) for each well to account for variations in cell number and dye loading. The change in fluorescence (ΔF = F - F₀) or the ratio (F/F₀) can be used.

-

Quantification: The peak fluorescence response (Maximum - Minimum) is determined for each concentration.

-

Dose-Response Analysis: Plot the peak response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of (±)-tetrahydrozoline.

| Parameter | Description | Example Value |

| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximal possible effect. | 150 nM |

| Eₘₐₓ | The maximum response achievable from an agonist. Often expressed relative to a full agonist. | 95% (vs. Phenylephrine) |

| Hill Slope | The steepness of the curve. A value of 1.0 is typical for a simple bimolecular interaction. | 1.1 |

| Z'-factor | A statistical measure of assay quality, calculated from positive and negative controls. A value > 0.5 indicates an excellent assay. | 0.8 |

Conclusion and Future Directions

(±)-Tetrahydrozoline robustly induces intracellular calcium mobilization through the canonical Gq-PLC-IP₃ signaling pathway, driven by its agonist activity at α₁-adrenergic receptors. The experimental framework provided here offers a validated, high-integrity approach for characterizing this effect in a drug discovery or basic research setting.

Future research should aim to dissect the specific α₁-adrenergic receptor subtypes (α₁ₐ, α₁ᵦ, α₁ₔ) involved in tetrahydrozoline's action, as this could have implications for its tissue-specific effects and side-effect profile. Furthermore, investigating the potential modulatory role of imidazoline receptors in this calcium signaling pathway remains an intriguing area for exploration. The methodologies outlined in this guide provide the foundational tools necessary to pursue these advanced scientific questions.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tetrahydrozoline? Retrieved from Patsnap Synapse. [Link]

-

Taylor & Francis Online. (n.d.). Calcium-induced calcium release – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

-

GoodRx. (2025, June 11). Tetrahydrozoline (Visine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from GoodRx. [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-Tetrahydrozoline. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2020, September 30). GPCR IP3 DAG pathway. Retrieved from [Link]

-

SpringerLink. (2023, July 28). More than meets the eye: a scoping review on the non-medical uses of THZ eye drops. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Tetrahydrozoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. Drug Index. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC. Retrieved from [Link]

-

PubMed. (2010, March 10). Reversible inhibition of intracellular calcium influx through NMDA receptors by imidazoline I(2) receptor antagonists. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcium-induced calcium release. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). IP3 Receptors: Toward Understanding Their Activation. PMC. Retrieved from [Link]

-

PubMed Central. (n.d.). Activation pathway of a G protein-coupled receptor uncovers conformational intermediates as targets for allosteric drug design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, October 18). The α1-adrenergic receptors: diversity of signaling networks and regulation. PMC. Retrieved from [Link]

-

Lirias. (n.d.). Calcium-induced calcium release. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Molecular Basis of G Protein–Coupled Receptor Activation. PMC. Retrieved from [Link]

-

Bio-protocol. (2017, July 20). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]

-

Innoprot. (n.d.). HiTSeeker alpha1A Adrenergic Receptor Cell Line. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

-

Nature. (2023, May 2). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Human Alpha1a Adrenergic Receptor Cell Line. Retrieved from [Link]

-

PubMed. (2008, August 21). A calcium-induced calcium release mechanism mediated by calsequestrin. Retrieved from [Link]

-

protocols.io. (2024, February 1). Live-cell imaging; Calcium imaging with Fura-2. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: IP3/DAG Signaling Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural insights into G-protein-coupled receptor activation. PMC. Retrieved from [Link]

-

ResearchGate. (2025, March 6). How can I measure Intracellular calcium level? Retrieved from [Link]

-

Circulation Research. (2017, July 7). Calcium and Excitation-Contraction Coupling in the Heart. Retrieved from [Link]

-

PubMed. (n.d.). Significance of the imidazoline receptors in toxicology. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The α1-adrenergic receptors: diversity of signaling networks and regulation. Retrieved from [Link]

-

Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]

-

ResearchGate. (n.d.). TKRs and GPCRs both induce PLC activation. PLC generates DAG and IP3,... [Scientific Diagram]. Retrieved from [Link]

-

Interchim. (n.d.). Fluo-4,Ca2+ indicators. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of alpha 1-adrenergic receptor subtypes and signal transduction in SK-N-MC and NB41A3 neuronal cell lines. Retrieved from [Link]

-

Journal of Hypertension. (n.d.). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Retrieved from [Link]

-

YouTube. (2019, October 13). IP3 DAG Calcium Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 9). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Imidazoline receptors, novel agents and therapeutic potential. Retrieved from [Link]

Sources

- 1. This compound | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]

- 3. Tetrahydrozoline (Visine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Tetrahydrozoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into G-protein-coupled receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Video: IP3/DAG Signaling Pathway [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lirias.kuleuven.be [lirias.kuleuven.be]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Calcium-induced calcium release - Wikipedia [en.wikipedia.org]

- 21. Comparison of alpha 1-adrenergic receptor subtypes and signal transduction in SK-N-MC and NB41A3 neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. innoprot.com [innoprot.com]

- 23. criver.com [criver.com]

- 24. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 25. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. assets.fishersci.com [assets.fishersci.com]

- 28. hellobio.com [hellobio.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 31. protocols.io [protocols.io]

The Imidazoline Ring: A Linchpin in Tetrahydrozoline's Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline, a widely recognized imidazoline derivative, serves as a cornerstone in topical decongestant formulations. Its therapeutic efficacy is intrinsically linked to the unique chemical properties of its core imidazoline ring. This technical guide provides a comprehensive exploration of the multifaceted role of the imidazoline moiety in dictating Tetrahydrozoline's biological activity. We will dissect its interactions with adrenergic and imidazoline receptors, delve into the downstream signaling cascades, and present the experimental methodologies employed to elucidate these complex mechanisms. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of adrenergic agonists and the design of novel therapeutic agents.

Introduction: The Significance of the Imidazoline Scaffold

The imidazoline ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, imparting a diverse range of pharmacological activities to the molecules that contain it. In Tetrahydrozoline, this ring is the critical pharmacophore responsible for its primary biological function as a sympathomimetic amine. Its ability to interact with specific G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events, culminating in the physiological response of vasoconstriction.[1] This guide will systematically unravel the pivotal contributions of the imidazoline ring to Tetrahydrozoline's mechanism of action, receptor binding profile, and overall therapeutic utility.

Receptor Interactions: A Tale of Two Receptor Families

Tetrahydrozoline's biological activity is not confined to a single receptor type but rather a spectrum of interactions with both adrenergic and imidazoline receptors. The imidazoline ring is the key determinant of this binding profile.

The Primary Target: Alpha-Adrenergic Receptors

Tetrahydrozoline's principal mechanism of action is its agonist activity at alpha-adrenergic receptors, with a pronounced selectivity for the α1 subtype.[1][2] This interaction is what drives its clinical efficacy as a decongestant. However, it also exhibits activity at α2-adrenergic receptors, which contributes to its broader pharmacological profile and potential for systemic side effects.[3]

Molecular Insights into the Binding Pocket:

The protonated imidazoline ring plays a crucial role in anchoring Tetrahydrozoline within the binding pocket of alpha-adrenergic receptors. Molecular modeling studies of related imidazoline agonists suggest key interactions:

-

Ionic Interaction: The cationic head of the protonated imidazoline ring forms a strong ionic bond with a highly conserved aspartate residue (Asp106 in α1a-AR) in the third transmembrane domain (TMD3) of the receptor.[4][5] This interaction is a primary determinant of binding affinity.

-

Hydrogen Bonding: The N-H groups of the imidazoline ring can act as hydrogen bond donors, forming interactions with serine residues in TMD5.

-

Aromatic Interactions: The tetrahydronaphthyl moiety of Tetrahydrozoline engages in hydrophobic and π-π stacking interactions with aromatic residues, such as phenylalanine, in TMD6 (Phe288 and Phe312 in α1a-AR), further stabilizing the ligand-receptor complex.[5]

The precise orientation of the imidazoline ring within the binding pocket, governed by these interactions, is critical for receptor activation and the subsequent conformational changes that trigger downstream signaling.

Diagram of Tetrahydrozoline Binding to the α1-Adrenergic Receptor:

Caption: Key interactions of the imidazoline ring within the α1-adrenergic receptor binding pocket.

The Secondary Target: Imidazoline Receptors